4-CHLORO-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-chloro-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and transition metal catalysts, such as palladium, to facilitate coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-chloro-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 4-chloro-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 4-chloro-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-1,5-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-8-5-6-11-12(7-8)27-17-13(11)18(26)24(10(3)20-17)22-16(25)15-14(19)9(2)23(4)21-15/h8H,5-7H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJJTWOJEJNYNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=NN(C(=C4Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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